molecular formula C10H14N2O2 B2620120 (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine CAS No. 2248173-56-8

(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine

Cat. No. B2620120
CAS RN: 2248173-56-8
M. Wt: 194.234
InChI Key: ZYUYMGFSFPRTIV-ZETCQYMHSA-N
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Description

(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to and activate dopamine receptors in the brain, leading to increased dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement control.
Biochemical and physiological effects:
Studies have shown that (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can increase dopamine signaling in the brain, leading to various biochemical and physiological effects. These effects include increased locomotor activity, improved memory and learning, and reduced anxiety and depression-like behavior. (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has also been shown to increase the release of certain neurotransmitters such as acetylcholine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine in lab experiments is its high selectivity for dopamine receptors, which allows for more specific and targeted studies. However, one limitation is that (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research involving (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. One direction is to further investigate its potential as a drug candidate for neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a tool for studying dopamine receptor signaling in the brain. Additionally, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine could be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitrobenzaldehyde with propan-1-amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been used as a tool to study the role of dopamine receptors in the brain. In materials science, (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

(2R)-2-(2-methyl-3-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYMGFSFPRTIV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-amine

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